molecular formula C23H14F3N3O B2969847 (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine CAS No. 313668-92-7

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine

Cat. No.: B2969847
CAS No.: 313668-92-7
M. Wt: 405.38
InChI Key: DENXOWMYLRSTQG-QYQHSDTDSA-N
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Description

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodiazole ring fused with a chromene structure, and a trifluoromethylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole ring, followed by the formation of the chromene structure. The final step involves the introduction of the trifluoromethylphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help in maintaining precise control over reaction parameters, thereby improving efficiency and reducing costs.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its chromene structure. It can be used to label and track biological molecules in various assays and imaging techniques.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine involves its interaction with specific molecular targets. The benzodiazole and chromene structures allow it to bind to certain proteins and enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a benzodiazole ring, chromene structure, and trifluoromethylphenyl group. This unique combination imparts distinct chemical and physical properties, making it valuable for a wide range of applications.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3O/c24-23(25,26)15-7-5-8-16(13-15)27-22-17(12-14-6-1-4-11-20(14)30-22)21-28-18-9-2-3-10-19(18)29-21/h1-13H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENXOWMYLRSTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC(=C3)C(F)(F)F)O2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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